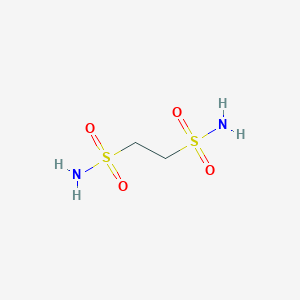
1,2-Ethanedisulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanedisulfonamide is a chemical compound with the molecular formula C2H8N2O4S2. It is characterized by the presence of two sulfonamide groups attached to an ethane backbone. This compound is known for its stability and solubility in water and polar organic solvents. It is used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
1,2-Ethanedisulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of ethylene diamine with sulfuryl chloride, followed by hydrolysis to yield this compound. The reaction conditions typically include a controlled temperature and the use of a solvent such as dichloromethane .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
1,2-Ethanedisulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2-Ethanedisulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug formulations and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which 1,2-Ethanedisulfonamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanedisulfonamide can be compared with other similar compounds such as methanedisulfonamide and 1,3-propanedisulfonamide. These compounds share similar structural features but differ in their chemical properties and applications. For example, methanedisulfonamide has a shorter carbon chain, which affects its reactivity and solubility. 1,3-Propanedisulfonamide, on the other hand, has a different spatial arrangement of the sulfonamide groups, leading to variations in its chemical behavior .
Eigenschaften
Molekularformel |
C2H8N2O4S2 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
ethane-1,2-disulfonamide |
InChI |
InChI=1S/C2H8N2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2,(H2,3,5,6)(H2,4,7,8) |
InChI-Schlüssel |
HUAVIMVPJLWGEB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


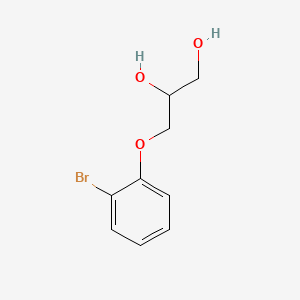
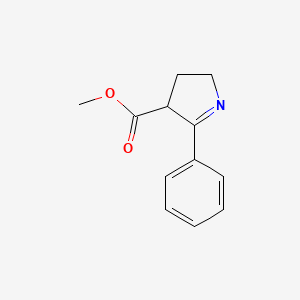

![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
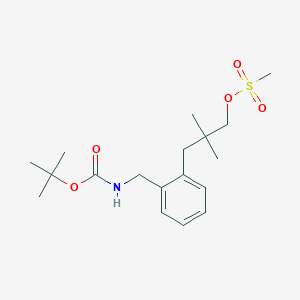



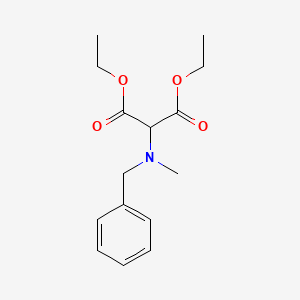
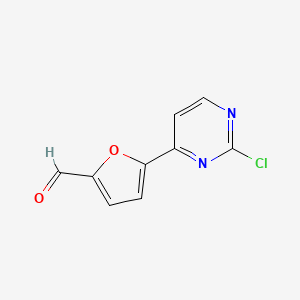
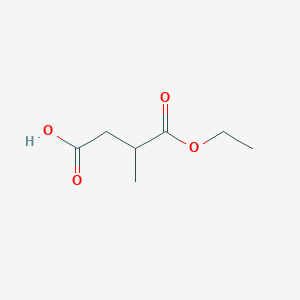

![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
